molecular formula C23H26N6O5S B2387076 ethyl 2-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate CAS No. 1251580-93-4

ethyl 2-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate

Cat. No.: B2387076
CAS No.: 1251580-93-4
M. Wt: 498.56
InChI Key: FHKWPTLROJOUMR-UHFFFAOYSA-N
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Description

N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea consists of an imidazo[1,2-a]pyridine core substituted with a benzyl group and a 3-methylphenyl group, linked through a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize waste and environmental impact. For example, the use of Brønsted acidic ionic liquids as catalysts under solvent-free conditions has been reported to be efficient and environmentally friendly . These methods not only provide high yields but also reduce the need for hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound ethyl 2-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate (CAS Number: 1115982-83-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H26N6O5S\text{C}_{23}\text{H}_{26}\text{N}_{6}\text{O}_{5}\text{S}

Physical Properties

PropertyValue
Molecular Weight498.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, various derivatives of thiazolo[4,5-d]pyrimidine have shown antibacterial and antifungal activities. A study demonstrated that related compounds had minimal inhibitory concentrations (MIC) as low as 50 µg/mL against several pathogens .

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential anticancer activity. In vitro studies on related thiazolo[4,5-d]pyrimidine derivatives demonstrated moderate to potent inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells . The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth.

Neuroprotective Effects

Given the presence of the piperidine moiety in the compound, it may exhibit neuroprotective effects. Compounds with piperidine structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. For example, research has indicated that piperidine derivatives can act as muscarinic receptor antagonists, potentially leading to therapeutic effects in neurological disorders .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Oxidative Stress Reduction : Some derivatives display antioxidant properties, which could mitigate cellular damage in various disease states.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiazolo[4,5-d]pyrimidine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Properties

In another study focused on anticancer properties, a series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The most potent compounds showed IC50 values in the micromolar range against MDA-MB-231 cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Properties

IUPAC Name

ethyl 2-[[2-[2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O5S/c1-3-34-22(33)15-6-4-5-7-16(15)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-10-8-14(9-11-28)20(31)24-2/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,31)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKWPTLROJOUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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